molecular formula C7H12F3NO B12443826 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one

Cat. No.: B12443826
M. Wt: 183.17 g/mol
InChI Key: NCFDPYIGPNZWPD-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a chemical compound with the molecular formula C7H14F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol with an oxidizing agent to form the ketone. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone.

    Reduction: Reduction of the ketone group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: this compound.

    Reduction: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol
  • 3-Amino-1,1,1-trifluoro-5-methylhexane

Uniqueness

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various applications .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-5-methylhexan-2-one

InChI

InChI=1S/C7H12F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3

InChI Key

NCFDPYIGPNZWPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C(F)(F)F)N

Origin of Product

United States

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